Propyl cinnamate
Overview
Description
Propyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by its pleasant aroma, making it a valuable component in the fragrance and flavor industries. The molecular formula of this compound is C12H14O2, and it is known for its antimicrobial and antioxidant properties .
Mechanism of Action
- In the case of antimicrobial activity, derivatives of propyl cinnamate have been evaluated against pathogenic fungi and bacteria . These compounds interact with specific cellular components in microorganisms.
- For antifungal activity, compounds directly interact with ergosterol present in the fungal plasmatic membrane and the cell wall .
- In bacterial inhibition, the presence of an isopropyl group seems important for antibacterial activity .
- Cinnamon essential oil (which contains cinnamaldehyde) also inhibits bacterial growth by damaging cell membranes, disrupting energy metabolism, and preventing biofilm formation .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Propyl cinnamate plays a significant role in biochemical reactions, particularly within the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various secondary metabolites in plants. This compound interacts with enzymes such as cinnamate-4-hydroxylase and chalcone synthase, which are key players in the phenylpropanoid pathway . These interactions facilitate the conversion of cinnamic acid derivatives into more complex compounds, contributing to the production of flavonoids, lignans, and other phenolic compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to impact cell signaling pathways, including those involving reactive oxygen species and inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and light exposure. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily within the phenylpropanoid pathway. It interacts with enzymes such as cinnamate-4-hydroxylase and chalcone synthase, which facilitate its conversion into various phenolic compounds. These metabolic transformations can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biological activity. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl cinnamate can be synthesized through the esterification of cinnamic acid with propanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
Cinnamic acid+PropanolH2SO4Propyl cinnamate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through distillation and recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Propyl cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cinnamic acid and propanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The reduction of this compound can yield cinnamyl alcohol and propanol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can produce cinnamamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Cinnamic acid and propanol.
Reduction: Cinnamyl alcohol and propanol.
Substitution: Cinnamamide.
Scientific Research Applications
Propyl cinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives with potential biological activities.
Biology: this compound exhibits antimicrobial properties, making it useful in studies related to microbial inhibition and preservation.
Medicine: Research has shown that this compound possesses antioxidant properties, which can be explored for potential therapeutic applications in preventing oxidative stress-related diseases.
Industry: Due to its pleasant aroma, this compound is extensively used in the fragrance and flavor industries. .
Comparison with Similar Compounds
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Comparison: Propyl cinnamate is unique among cinnamate esters due to its specific balance of hydrophobic and hydrophilic properties, which contribute to its effectiveness as an antimicrobial and antioxidant agent. Compared to methyl and ethyl cinnamate, this compound has a longer alkyl chain, enhancing its solubility in organic solvents and its interaction with lipid membranes. Butyl cinnamate, with an even longer alkyl chain, may exhibit stronger hydrophobic interactions but could be less soluble in aqueous environments .
Properties
IUPAC Name |
propyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLPXZHNCXACMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-83-8 | |
Record name | Propyl cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7778-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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